Computed Lipophilicity (XLogP3-AA) Benchmarking Against Core Scaffold Variants
The target compound's computed lipophilicity (XLogP3-AA = 0.9) represents a balanced, drug-like logP profile that falls within the ideal range for oral bioavailability (0–3). This is a direct consequence of the 5,6-dimethyl substitution, which adds hydrophobicity compared to the unsubstituted or hydroxyl-substituted core analogs. For example, the 6-hydroxy analog (N-(1,2-oxazol-3-yl)-6-oxo-1H-pyrimidine-4-carboxamide) is expected to have a significantly lower logP due to the presence of the polar hydroxyl group, making the dimethyl compound a preferred fragment for optimizing lipophilic efficiency without introducing excessive hydrophilicity [1].
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.9 |
| Comparator Or Baseline | Typical unsubstituted isoxazolyl-pyrimidine cores have computed XLogP values <0.5; 6-hydroxy analogs are more polar with an estimated XLogP <0. |
| Quantified Difference | Approximately +0.5 to +0.9 logP units gain over unsubstituted or hydroxyl-substituted core scaffolds. |
| Conditions | Computed using PubChem's XLogP3 3.0 algorithm (PubChem release 2021.05.07). |
Why This Matters
Lipophilicity is a key determinant of a compound's oral absorption, passive permeability, and off-target binding rate, making this parameter critical for prioritizing building blocks or hit compounds in a drug discovery program.
- [1] PubChem. (2025). Computed Chemical Properties for CID 146074811. Property: XLogP3-AA, Value: 0.9. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2415525-84-5 View Source
